Phellodendrine
Overview
Description
Synthesis Analysis
While direct studies on the synthesis of phellodendrine were not identified, research on its pharmacokinetics and extraction methods provides indirect insights into its chemical nature and potential for synthesis. For instance, ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-QQQ MS/MS) has been employed to quantify phellodendrine in rat plasma and tissues, offering a foundation for understanding its chemical stability and behavior post-synthesis (Li et al., 2016).
Molecular Structure Analysis
Phellodendrine belongs to the group of quaternary ammonium alkaloids. Its molecular structure, characterized by the presence of a quaternary nitrogen atom, plays a crucial role in its biological activity and interaction with biological membranes. The structure-activity relationship (SAR) of phellodendrine, though not detailed in the reviewed literature, is a significant area of research for understanding its pharmacological potential.
Chemical Reactions and Properties
Phellodendrine undergoes various chemical reactions that contribute to its pharmacokinetic profile, including hydroxylation, demethylation, and conjugation reactions. These metabolic processes are essential for its bioavailability and elimination from the body. The pharmacological studies of phellodendrine and its derivatives indicate a complex interaction with biological systems, influenced by its chemical properties (Li et al., 2016).
Physical Properties Analysis
The physical properties of phellodendrine, such as solubility and melting point, are crucial for its extraction and formulation. Techniques like capillary electrophoresis and near-infrared spectroscopy (NIRS) have been applied to analyze its presence in Phellodendron bark, highlighting the methods for isolating and characterizing this alkaloid from natural sources (Liu Ying-mei & Sheu Shuenn-Jyi, 1993).
Chemical Properties Analysis
The chemical behavior of phellodendrine, including its reactivity and interactions with other molecules, is essential for understanding its mechanism of action. Its ability to engage in various biochemical pathways, such as those involving reactive oxygen species (ROS) and inflammation modulation, underscores the importance of its chemical properties in therapeutic applications. For instance, phellodendrine has shown protective activity against oxidative stress in vivo through specific molecular interactions (Ling Li et al., 2016).
Scientific Research Applications
Oxidative Stress and Inflammation : Phellodendrine improves the survival and heartbeat rate of zebrafish embryos under oxidative stress by down-regulating AKT, IKK, NF-kB phosphorylation, and ameliorating ROS-mediated inflammatory response (Li et al., 2016).
Diabetes Mellitus : Studies reveal Phellodendrine's potential mechanism against diabetes mellitus, highlighting its role in the calcium signaling pathway, cGMP-PKG signaling pathway, and cAMP signaling pathway (Zhang et al., 2021).
Herbal Medicine Quality Assessment : A method to determine the content of phenolic acids, alkaloids, and limonoids in Phellodendri Amurensis Cortex has been proposed, providing a scientific basis for the quality assessment of this herbal medicine (Chen et al., 2019).
Alzheimer's Disease : Phellodendrine has potential as an anti-Alzheimer's agent by suppressing acetylcholinesterase activity and stimulating antioxidant activity (Kim et al., 2017).
Intestinal Injury and Ulcerative Colitis : It may promote autophagy by regulating the AMPK/mTOR signaling pathway, thereby reducing intestinal injury due to ulcerative colitis (Su et al., 2021).
Respiratory Health : A component of C. phellodendri, NBAECP, can relax airway smooth muscle, potentially making it a new drug for relieving bronchospasm (Jiang et al., 2016).
Immunosuppression : Phellodendrine suppresses cellular immune responses and may be a valuable new type of immunosuppressor against cellular immune response (Mori et al., 1995).
Drug Metabolism : It inhibits the activities of CYP1A2, 3A4, and 2C9 in human liver microsomes (Li et al., 2020).
Traditional Chinese Medicine : Phellodendrine is a key medicinal component in Phellodendron bark, fundamental in traditional Chinese medicine (Xu et al., 2017).
Safety And Hazards
properties
IUPAC Name |
(7S,13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-21-5-4-12-8-19(24-2)18(23)10-15(12)16(21)6-13-7-17(22)20(25-3)9-14(13)11-21/h7-10,16H,4-6,11H2,1-3H3,(H-,22,23)/p+1/t16-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBVPNQTBKHOEQ-KKSFZXQISA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]12CCC3=CC(=C(C=C3C1CC4=CC(=C(C=C4C2)OC)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N@@+]12CCC3=CC(=C(C=C3[C@@H]1CC4=CC(=C(C=C4C2)OC)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24NO4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50218855 | |
Record name | Phellodendrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50218855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phellodendrine | |
CAS RN |
6873-13-8 | |
Record name | (-)-Phellodendrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6873-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phellodendrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006873138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phellodendrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50218855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phellodendrine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AR68S526RB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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